molecular formula C15H17N3O3S2 B6558424 N-cyclopropyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 1040658-56-7

N-cyclopropyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No. B6558424
CAS RN: 1040658-56-7
M. Wt: 351.4 g/mol
InChI Key: FYLRXAANNPPDMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide is an organic compound. It is a member of the thiazole family and is used in the synthesis of various other compounds. The compound is also known as N-cyclopropyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide (CPT). This compound has a wide range of applications in synthetic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

N-cyclopropyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide (CPT) has been used in various scientific research applications. It has been used in the synthesis of various other compounds, such as amides, esters, and thiols. It has also been used in the synthesis of various drugs, such as anti-inflammatory agents, and in the synthesis of various peptides and proteins.

Mechanism of Action

N-cyclopropyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide (CPT) acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are involved in inflammation and pain. CPT binds to the active site of the enzyme, preventing it from synthesizing prostaglandins.
Biochemical and Physiological Effects
N-cyclopropyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide (CPT) has been shown to have anti-inflammatory and analgesic effects. It has been used to treat various inflammatory conditions, such as rheumatoid arthritis and osteoarthritis, as well as pain associated with these conditions. CPT has also been shown to have anti-cancer effects, and has been used to treat various types of cancer, such as breast cancer and prostate cancer.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide (CPT) has several advantages in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. It is also relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, CPT is not as soluble in water as some other compounds, which can make it difficult to use in some experiments.

Future Directions

N-cyclopropyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide (CPT) has potential for use in a variety of applications. It could be used to develop new drugs for the treatment of cancer, inflammatory conditions, and other diseases. It could also be used to develop new peptides and proteins, as well as to synthesize new compounds for use in laboratory experiments. Additionally, CPT could be used to develop new methods of synthesis, as well as to improve existing methods. Finally, CPT could be used to develop new compounds for use in the food and beverage industry, as well as for other industrial applications.

Synthesis Methods

The synthesis of N-cyclopropyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide (CPT) involves the reaction of 2-chloro-1,3-thiazol-4-yl acetamide with N-cyclopropyl-2-methanesulfonylphenylamine in the presence of a base. The reaction is carried out at a temperature of 80 °C for a period of 24 hours. The reaction produces a white solid product, which is then purified by recrystallization.

properties

IUPAC Name

N-cyclopropyl-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c1-23(20,21)13-6-4-11(5-7-13)17-15-18-12(9-22-15)8-14(19)16-10-2-3-10/h4-7,9-10H,2-3,8H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLRXAANNPPDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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